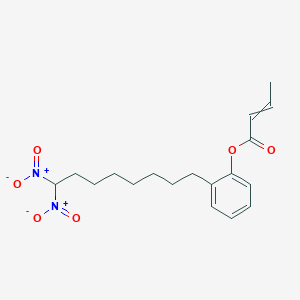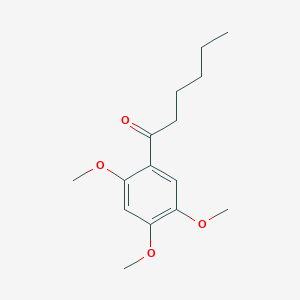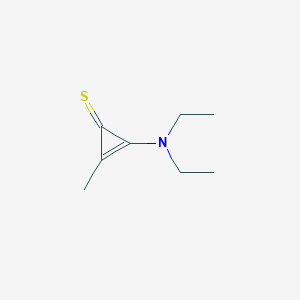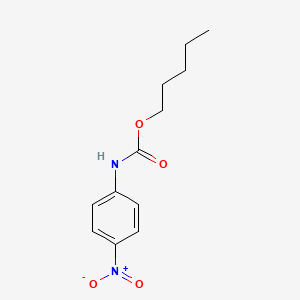
2-(8,8-Dinitrooctyl)phenyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8,8-Dinitrooctyl)phenyl but-2-enoate is an enoate ester obtained by the formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dinitrooctyl group and a but-2-enoate moiety.
Preparation Methods
The synthesis of 2-(8,8-Dinitrooctyl)phenyl but-2-enoate involves several steps:
Starting Materials: The synthesis begins with 3-methylacrylic acid and 2,4-dinitro-6-(octan-2-yl)phenol.
Condensation Reaction: The carboxy group of 3-methylacrylic acid undergoes a condensation reaction with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol to form the enoate ester.
Reaction Conditions: The reaction typically requires an acidic or basic catalyst to facilitate the condensation process. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Chemical Reactions Analysis
2-(8,8-Dinitrooctyl)phenyl but-2-enoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(8,8-Dinitrooctyl)phenyl but-2-enoate has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(8,8-Dinitrooctyl)phenyl but-2-enoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
2-(8,8-Dinitrooctyl)phenyl but-2-enoate can be compared with other similar compounds:
Properties
CAS No. |
90026-15-6 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-(8,8-dinitrooctyl)phenyl] but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-2-10-18(21)26-16-13-9-8-12-15(16)11-6-4-3-5-7-14-17(19(22)23)20(24)25/h2,8-10,12-13,17H,3-7,11,14H2,1H3 |
InChI Key |
GNDYZPABVATVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC1=CC=CC=C1CCCCCCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)


![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)

![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)

![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)
